molecular formula C18H12BrNO3 B12526932 2-Acetyl-4-bromonaphthalen-1-yl pyridine-4-carboxylate CAS No. 652138-46-0

2-Acetyl-4-bromonaphthalen-1-yl pyridine-4-carboxylate

Katalognummer: B12526932
CAS-Nummer: 652138-46-0
Molekulargewicht: 370.2 g/mol
InChI-Schlüssel: XVBFCWXUMLZQRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Acetyl-4-bromonaphthalen-1-yl pyridine-4-carboxylate is a complex organic compound that features a naphthalene ring substituted with an acetyl group and a bromine atom, along with a pyridine ring substituted with a carboxylate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-4-bromonaphthalen-1-yl pyridine-4-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of naphthalene followed by acetylation to introduce the acetyl group. The pyridine-4-carboxylate moiety can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-Acetyl-4-bromonaphthalen-1-yl pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products

    Oxidation: 2-Carboxyl-4-bromonaphthalen-1-yl pyridine-4-carboxylate.

    Reduction: 2-Acetyl-naphthalen-1-yl pyridine-4-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Acetyl-4-bromonaphthalen-1-yl pyridine-4-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Acetyl-4-bromonaphthalen-1-yl pyridine-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the acetyl group can influence its binding affinity and specificity towards these targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Acetyl-4-bromonaphthalen-1-yl pyridine-4-carboxylate is unique due to the combination of its naphthalene and pyridine rings, along with the specific functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

652138-46-0

Molekularformel

C18H12BrNO3

Molekulargewicht

370.2 g/mol

IUPAC-Name

(2-acetyl-4-bromonaphthalen-1-yl) pyridine-4-carboxylate

InChI

InChI=1S/C18H12BrNO3/c1-11(21)15-10-16(19)13-4-2-3-5-14(13)17(15)23-18(22)12-6-8-20-9-7-12/h2-10H,1H3

InChI-Schlüssel

XVBFCWXUMLZQRW-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=C(C2=CC=CC=C2C(=C1)Br)OC(=O)C3=CC=NC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.